N-(3-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Description
N-(3-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 292.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has highlighted the synthesis of new analogs of this compound, showing significant antimicrobial activities. Kumar et al. (2019) synthesized a series of N-aryl substituted phenyl acetamide analogs starting from commercially available, inexpensive phthalic anhydride. These compounds were tested for their inhibitory activity against the HCT 116 cancer cell line and exhibited promising results, with N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide among the active compounds with IC50 values ranging from 70 to 90 µg mL-1. Additionally, these compounds showed antimicrobial activities, highlighting their potential in therapeutic applications beyond cancer treatment (G. Kumar et al., 2019).
Anti-HIV Activity
Another study focused on the synthesis of amino acid derivatives containing the triazine moiety, investigating their potential anti-HIV activities. Hamad et al. (2010) synthesized a new series of compounds with promising inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. This research suggests the potential of N-(3-methoxyphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide derivatives as leads in the development of new antiviral agents, demonstrating significant in vitro activity for the replication of HIV-1, which could offer a new direction for antiviral drug development (Nawar S. Hamad et al., 2010).
Enzyme Inhibitory Activities
Research by Virk et al. (2018) explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide via conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The study found compound 8g to demonstrate good activity against these enzymes, highlighting the potential therapeutic applications of these compounds in treating diseases associated with enzyme dysfunction (N. Virk et al., 2018).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-19-9-4-2-3-8(5-9)14-11(18)7-20-12-15-10(17)6-13-16-12/h2-6H,7H2,1H3,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRWWLGSKYPQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.